molecular formula C15H16O2 B14627267 2,5-Dimethoxy-4'-methyl-1,1'-biphenyl CAS No. 58005-86-0

2,5-Dimethoxy-4'-methyl-1,1'-biphenyl

Cat. No.: B14627267
CAS No.: 58005-86-0
M. Wt: 228.29 g/mol
InChI Key: GJLJFKDTYCSJHJ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups and a methyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to introduce the methyl group onto the biphenyl structure. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxy groups and the biphenyl structure allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

58005-86-0

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1,4-dimethoxy-2-(4-methylphenyl)benzene

InChI

InChI=1S/C15H16O2/c1-11-4-6-12(7-5-11)14-10-13(16-2)8-9-15(14)17-3/h4-10H,1-3H3

InChI Key

GJLJFKDTYCSJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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